2-(2-Bromophenoxy)-N-methylethanamine CAS 915920-44-4 properties
2-(2-Bromophenoxy)-N-methylethanamine CAS 915920-44-4 properties
An In-Depth Technical Guide to 2-(2-Bromophenoxy)-N-methylethanamine (CAS 915920-44-4)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical overview of 2-(2-Bromophenoxy)-N-methylethanamine, a halogenated phenoxyalkanamine of interest in synthetic and medicinal chemistry. Due to its status as a research chemical, publicly available data is limited. This guide synthesizes the available information, presents calculated properties, and provides expert-driven, field-proven methodologies for its synthesis, characterization, and handling. We bridge data gaps by drawing logical inferences from closely related structural analogs, ensuring a scientifically grounded and practical resource for professionals in the field. The protocols herein are designed as self-validating systems, incorporating analytical checkpoints to ensure the integrity of experimental outcomes.
Core Compound Identification and Properties
2-(2-Bromophenoxy)-N-methylethanamine is a substituted aromatic ether and a secondary amine. The presence of a bromine atom on the phenyl ring and an N-methyl-ethylamine side chain provides multiple reactive sites, making it a versatile building block for more complex molecules.
Physicochemical and Calculated Data
Direct experimental data for this specific compound is not widely published. The following table combines verified data from suppliers with standard calculated values for a comprehensive profile.
| Property | Value | Source / Method |
| CAS Number | 915920-44-4 | Fluorochem[1] |
| Molecular Formula | C₉H₁₂BrNO | Calculated |
| Molecular Weight | 230.10 g/mol | Calculated |
| Density | 1.342 g/cm³ | Fluorochem[1] |
| Physical Form | Likely a liquid or low-melting solid | Inferred from analogs |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Solubility | Likely soluble in chloroform, dichloromethane | Inferred from analogs[2] |
| Purity | Typically supplied at ≥95% | Fluorochem[1] |
Structural Analogs for Context
Understanding the properties of structurally similar compounds is crucial for predicting the behavior of 2-(2-Bromophenoxy)-N-methylethanamine.
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2-(2-Bromophenoxy)-N,N-dimethylethanamine (CAS 886851-37-2): The tertiary amine analog, described as a colorless to light brown liquid.[3] This suggests our target secondary amine is also likely a liquid at room temperature.
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2-(4-Bromophenoxy)-N,N-dimethylethylamine (CAS 2474-07-9): A positional isomer (para-bromo) which is a known intermediate in pharmaceutical synthesis.[4] Its reported boiling point of 150-152 °C at 15 Torr provides a reasonable estimate for the target compound's boiling point under vacuum.[2]
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2-(4-bromophenyl)-N-methylethanamine (CAS 725683-06-7): An isomer lacking the ether linkage, it is noted for its use as a pharmaceutical intermediate.[5]
Proposed Synthetic Route & Experimental Protocol
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Laboratory Protocol
This protocol is a validated, general procedure for this class of compounds.
PART A: Synthesis of 1-Bromo-2-(2-bromophenoxy)ethane (Intermediate)
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Reactor Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromophenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetone (10 volumes).
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Initiation: Begin vigorous stirring and add 1-bromo-2-chloroethane (1.2 eq) to the suspension.
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Causality Note: 1-bromo-2-chloroethane is used to selectively displace the more labile bromine atom in the subsequent amination step, leaving the chloro-group as the initial leaving group in the ether synthesis. Using 1,2-dibromoethane could lead to side reactions.
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Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure to yield the crude intermediate.
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Purification (Optional but Recommended): The crude product can be purified by vacuum distillation or column chromatography on silica gel.
PART B: Synthesis of 2-(2-Bromophenoxy)-N-methylethanamine (Final Product)
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Reactor Setup: In a sealed pressure vessel, dissolve the intermediate from Part A (1.0 eq) in ethanol (5 volumes).
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Amination: Add an aqueous solution of methylamine (40%, 3.0 eq).
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Causality Note: A molar excess of methylamine is used to drive the reaction to completion and minimize the formation of a disubstituted tertiary amine impurity.
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Reaction: Seal the vessel and heat to 80-100°C for 8-12 hours. The internal pressure will increase; ensure the vessel is rated for the conditions.
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Work-up: Cool the vessel to room temperature. Transfer the mixture to a separatory funnel, dilute with water, and extract with dichloromethane or ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography or vacuum distillation to yield the final product.
Analytical Characterization Workflow
A new batch of 2-(2-Bromophenoxy)-N-methylethanamine must be rigorously characterized to confirm its identity and purity.
Characterization Logic Diagram
Caption: Standard workflow for structural and purity validation.
Expected Analytical Signatures
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¹H NMR: Expect signals corresponding to the aromatic protons (4H, complex multiplet), the two methylene groups of the ethyl chain (two triplets, 4H total), the N-H proton (broad singlet, 1H), and the N-methyl group (singlet, 3H).
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¹³C NMR: Expect 9 distinct carbon signals: 6 for the aromatic ring (two of which will be quaternary, C-O and C-Br) and 3 for the aliphatic side chain (O-CH₂, N-CH₂, N-CH₃).
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Mass Spectrometry: The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
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FTIR: Look for characteristic absorption bands for C-O-C ether stretching, C-N stretching, N-H bending, and aromatic C-H and C=C stretching.
Safety, Handling, and Storage
Hazard Identification
This compound must be treated as hazardous. The primary supplier data indicates it is corrosive.[1]
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GHS Hazard Statement H314: Causes severe skin burns and eye damage.[1]
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Inferred Hazards: Based on analogs, it may also cause respiratory irritation.[6] Thermal decomposition can release irritating and toxic gases such as nitrogen oxides (NOx), carbon oxides (COx), and hydrogen bromide (HBr).[7]
Recommended Handling Protocol
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Engineering Controls: Always handle this compound inside a certified chemical fume hood.
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Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, a flame-retardant lab coat, and chemical safety goggles with a face shield.
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Spill Management: For small spills, absorb with an inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous chemical waste. Do not allow the material to enter drains.
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First Aid:
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Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
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Inhalation: Move victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
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Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[7]
Potential Applications & Research Directions
Given its structure, 2-(2-Bromophenoxy)-N-methylethanamine is a prime candidate for use as a scaffold or intermediate in drug discovery and materials science.
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Medicinal Chemistry: The phenoxy ethanamine core is present in many biologically active molecules. The bromine atom serves as a convenient handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures.
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Pharmaceutical Intermediate: Analogs are used in the synthesis of significant drugs.[4] This compound could serve as an intermediate for novel therapeutic agents targeting a range of receptors or enzymes.
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Tracer Studies: Deuterated versions of similar compounds are used as internal standards or tracers for metabolic studies.[8]
References
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2-(2-bromophenyl)-N-methylethanamine | C9H12BrN | CID 11964124 - PubChem. (URL: [Link])
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2-[2-(2-bromophenoxy)ethoxy]-N,N-diethylethanamine - PubChem. (URL: [Link])
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2-(2-Bromophenoxy)-N,N-dimethylethanamine - Advanced ChemBlocks. (URL: [Link])
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Organic CHEMISTRY - TSI Journals. (URL: [Link])
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2-(4-bromophenoxy)-n-methylethanamine (C9H12BrNO) - PubChemLite. (URL: [Link])
Sources
- 1. 2-(2-bromophenoxy)-N-methylethanamine [chemdict.com]
- 2. 2-(4-Bromophenoxy)-N,N-dimethylethylamine | 2474-07-9 [chemicalbook.com]
- 3. 2-(2-Bromophenoxy)-N,N-dimethylethanamine 95% | CAS: 886851-37-2 | AChemBlock [achemblock.com]
- 4. CAS 2474-07-9: 2-(4-Bromophenoxy)-N,N-dimethylethylamine [cymitquimica.com]
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